[1-(2-Bromo-phenyl)-cyclopropyl]-methanol
Description
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Properties
IUPAC Name |
[1-(2-bromophenyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJQASZJHHURQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-19-4 | |
| Record name | [1-(2-bromophenyl)cyclopropyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biological Activity
[1-(2-Bromo-phenyl)-cyclopropyl]-methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H10BrO
- Molecular Weight : 227.09 g/mol
- Structure : The compound features a cyclopropyl group attached to a bromo-substituted phenyl ring and a hydroxymethyl group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that [1-(2-Bromo-phenyl)-cyclopropyl]-methanol exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, particularly against certain bacterial strains.
- Anticancer Properties : Investigations have shown that derivatives of this compound may induce apoptosis in cancer cell lines, suggesting its utility in cancer therapy.
The biological activity of [1-(2-Bromo-phenyl)-cyclopropyl]-methanol is hypothesized to involve:
- Interaction with Enzymes/Receptors : The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests it may trigger apoptotic pathways in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
Antimicrobial Activity
A study highlighted the compound's effectiveness against Staphylococcus aureus, with an observed Minimum Inhibitory Concentration (MIC) indicating significant antibacterial properties. This suggests potential applications in treating infections caused by resistant bacterial strains.
Anticancer Activity
Research involving various human cancer cell lines demonstrated that [1-(2-Bromo-phenyl)-cyclopropyl]-methanol derivatives could significantly reduce cell viability. For instance, treatment with the compound resulted in:
- MCF-7 Cells : IC50 values indicating cytotoxicity at low micromolar concentrations.
- U87MG Glioma Cells : Induction of apoptosis characterized by increased caspase activity and DNA fragmentation, suggesting the compound's role in promoting programmed cell death.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [1-(2-Bromo-phenyl)-cyclopropyl]-methanol, comparisons were made with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(4-Methoxyphenyl)-2-methylamine | Similar amine structure | Moderate anticancer |
| 1-(4-Bromo-phenyl)-cyclopropanol | Bromo substitution | Antimicrobial activity |
| 3-(2-Bromo-phenyl)-propanoic acid | Propanoic acid derivative | Weak anticancer |
Scientific Research Applications
Overview
[1-(2-Bromo-phenyl)-cyclopropyl]-methanol, with the CAS number 886366-19-4, is a compound that has garnered interest in various scientific fields due to its unique structural properties. This article delves into its applications across chemistry, biology, and medicine, supported by case studies and data tables.
Chemistry
[1-(2-Bromo-phenyl)-cyclopropyl]-methanol serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical transformations:
- Synthesis of Complex Molecules : The compound can be utilized as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a suitable candidate for nucleophilic substitution reactions.
- Reaction Mechanisms : It aids in studying reaction mechanisms involving cyclopropyl groups and their effects on reactivity patterns.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Bromine can be replaced by nucleophiles. |
| Reduction | Can be reduced to form alcohol derivatives. |
| Oxidation | Potential for oxidation to yield reactive species. |
Biology
The biological applications of [1-(2-Bromo-phenyl)-cyclopropyl]-methanol are promising, particularly in the fields of pharmacology and biochemistry:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes.
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Strong inhibition |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against |
- Anticancer Properties : Research indicates that [1-(2-Bromo-phenyl)-cyclopropyl]-methanol may induce apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : Causes G2/M phase arrest, inhibiting cell division.
- Reactive Oxygen Species (ROS) Production : Increases ROS levels, leading to oxidative stress and cell death.
Medicine
The compound is being explored as a precursor for synthesizing pharmaceutical agents:
- Drug Development : Its structural characteristics may lead to the development of new drugs targeting specific diseases, particularly in oncology and infectious diseases.
Case Studies
Several studies highlight the potential applications of [1-(2-Bromo-phenyl)-cyclopropyl]-methanol:
-
Antimicrobial Efficacy Study :
- Researchers tested various concentrations against common bacterial strains.
- Results indicated significant inhibition at higher concentrations, suggesting potential for therapeutic use.
-
Cancer Cell Line Study :
- In vitro studies on breast cancer cell lines showed that treatment with [1-(2-Bromo-phenyl)-cyclopropyl]-methanol resulted in increased apoptosis markers.
- Further investigations revealed its effect on ROS production as a mechanism of action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
